Cas no 42443-04-9 (1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone)
42443-04-9 structure
Product Name:1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Numéro CAS:42443-04-9
Le MF:C11H13NO2
Mégawatts:191.226423025131
CID:1095066
PubChem ID:13979278
Update Time:2025-05-25
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)Ethanone
- 1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- SCHEMBL6721657
- 1-acetyl-6-hydroxy-1,2,3,4-tetrahydroquinoline
- EN300-6494463
- 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
- LVLHMCKNLKOGLT-UHFFFAOYSA-N
- DB-290640
- 42443-04-9
- 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
-
- Piscine à noyau: 1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
- La clé Inchi: LVLHMCKNLKOGLT-UHFFFAOYSA-N
- Sourire: OC1C=CC2=C(C=1)CCCN2C(C)=O
Propriétés calculées
- Qualité précise: 191.094628657g/mol
- Masse isotopique unique: 191.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 229
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 40.5Ų
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143793-1g |
1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM143793-1g |
1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A189004144-1g |
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone |
42443-04-9 | 95% | 1g |
$417.78 | 2023-09-01 | |
| Enamine | EN300-6494463-0.05g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.05g |
$226.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.1g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.1g |
$337.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.25g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.25g |
$481.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.5g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.5g |
$758.0 | 2023-05-24 | |
| Enamine | EN300-6494463-1.0g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$971.0 | 2023-05-24 | |
| Enamine | EN300-6494463-2.5g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 2.5g |
$1903.0 | 2023-05-24 | |
| Enamine | EN300-6494463-5.0g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 5g |
$2816.0 | 2023-05-24 |
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Littérature connexe
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
42443-04-9 (1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone) Produits connexes
- 186792-92-7(1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif